4-Bromo-2-{[(4-chlorophenyl)amino]methyl}phenol
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Overview
Description
4-Bromo-2-{[(4-chlorophenyl)amino]methyl}phenol is an organic compound with the molecular formula C13H11BrClNO It is a derivative of phenol, characterized by the presence of bromine and chlorine atoms, as well as an amino group attached to a phenyl ring
Mechanism of Action
Mode of Action
It’s known that the compound can participate in suzuki-miyaura coupling reactions , which suggests it may interact with its targets through a similar mechanism.
Biochemical Pathways
The compound’s involvement in suzuki-miyaura coupling reactions suggests it may influence pathways related to carbon-carbon bond formation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-{[(4-chlorophenyl)amino]methyl}phenol typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-2-nitrotoluene and 4-chloroaniline.
Reduction: The nitro group of 4-bromo-2-nitrotoluene is reduced to an amino group using a reducing agent such as tin(II) chloride in hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-{[(4-chlorophenyl)amino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The bromine and chlorine atoms can be reduced to form the corresponding dehalogenated compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products
The major products formed from these reactions include quinones, dehalogenated phenols, and substituted phenols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Bromo-2-{[(4-chlorophenyl)amino]methyl}phenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-chlorophenol: A related compound with similar structural features but lacking the amino group.
4-Chloro-2-bromophenol: Another similar compound with the positions of bromine and chlorine atoms reversed.
4-Bromo-2-aminophenol: A compound with an amino group instead of the chlorophenyl group.
Uniqueness
4-Bromo-2-{[(4-chlorophenyl)amino]methyl}phenol is unique due to the presence of both bromine and chlorine atoms, as well as the amino group attached to a phenyl ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-bromo-2-[(4-chloroanilino)methyl]phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrClNO/c14-10-1-6-13(17)9(7-10)8-16-12-4-2-11(15)3-5-12/h1-7,16-17H,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVVDYVJXKKDEPK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCC2=C(C=CC(=C2)Br)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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